molecular formula C18H16N4O7S B14812469 N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide

Cat. No.: B14812469
M. Wt: 432.4 g/mol
InChI Key: PDZGDPJIRONEMV-UHFFFAOYSA-N
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Description

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide is a complex organic compound with a molecular formula of C12H13N3O4S and a molecular weight of 295.31 g/mol . This compound is known for its unique chemical structure, which includes an isoxazole ring, a sulfonamide group, and a nitrophenoxy moiety. It is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-methyl-3-isoxazoleamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with 4-nitrophenoxyacetyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitrophenoxy moiety may also contribute to binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide is unique due to its combination of an isoxazole ring, sulfonamide group, and nitrophenoxy moiety. This combination imparts distinctive chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C18H16N4O7S

Molecular Weight

432.4 g/mol

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C18H16N4O7S/c1-12-10-17(20-29-12)21-30(26,27)16-8-2-13(3-9-16)19-18(23)11-28-15-6-4-14(5-7-15)22(24)25/h2-10H,11H2,1H3,(H,19,23)(H,20,21)

InChI Key

PDZGDPJIRONEMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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